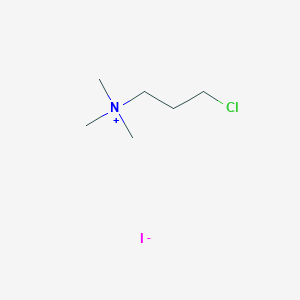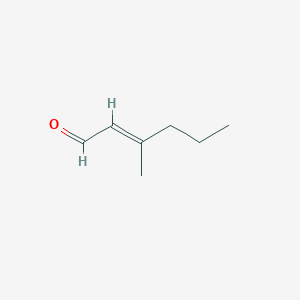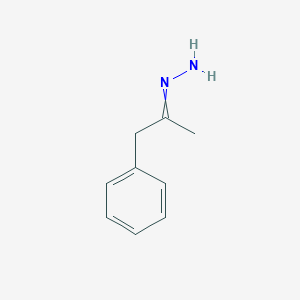
3-Chloro-N,N,N-trimethylpropan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloropropyl)trimethylazanium iodide is a quaternary ammonium compound with the molecular formula C6H15ClIN. It is a white crystalline solid that is soluble in water and polar organic solvents. This compound is often used as a phase transfer catalyst in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Chloropropyl)trimethylazanium iodide can be synthesized through the quaternization of trimethylamine with 3-chloropropyl iodide. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction is as follows:
(CH3)3N+ClCH2CH2CH2I→(CH3)3NCH2CH2CH2Cl+I−
Industrial Production Methods
In industrial settings, the production of (3-Chloropropyl)trimethylazanium iodide involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3-Chloropropyl)trimethylazanium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Elimination: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. Reactions are typically carried out in polar solvents like water or alcohols.
Elimination: Strong bases such as sodium hydroxide or potassium tert-butoxide are used, often in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Nucleophilic Substitution: Products include various substituted propyltrimethylammonium salts.
Elimination: The major product is propene, along with trimethylamine.
Scientific Research Applications
(3-Chloropropyl)trimethylazanium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst to facilitate reactions between aqueous and organic phases.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Chloropropyl)trimethylazanium iodide primarily involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between immiscible phases, thereby increasing the reaction rate. The compound’s quaternary ammonium group interacts with anionic species, enhancing their solubility in organic solvents and enabling reactions that would otherwise be inefficient.
Comparison with Similar Compounds
Similar Compounds
(3-Chloropropyl)trimethoxysilane: Used as a coupling agent in the production of composite materials.
(3-Aminopropyl)trimethylazanium chloride: Utilized in the synthesis of polymers and as a reagent in biochemical assays.
(3-Acryloylamino)propyltrimethylammonium chloride: Employed in the production of water-soluble polymers and as a flocculant in water treatment.
Uniqueness
(3-Chloropropyl)trimethylazanium iodide is unique due to its specific structure, which combines a quaternary ammonium group with a chloropropyl chain. This combination allows it to act as an effective phase transfer catalyst and participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
6712-43-2 |
|---|---|
Molecular Formula |
C6H15ClIN |
Molecular Weight |
263.55 g/mol |
IUPAC Name |
3-chloropropyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C6H15ClN.HI/c1-8(2,3)6-4-5-7;/h4-6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
KQRYEVILFAUKIQ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCCCl.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749100.png)
![Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazole], 6'-methyl-](/img/structure/B11749102.png)
![[2-(diethylamino)ethyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11749113.png)
![1-(2-fluoroethyl)-4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11749119.png)
![1-ethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11749122.png)


![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11749151.png)

![3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11749155.png)

![1-(4-Fluoro-phenyl)-3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11749163.png)
![3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11749168.png)
